Methyl 4-(ethoxyimino)-2-hydroxy-3-methylbutanoate
Description
Methyl 4-(ethoxyimino)-2-hydroxy-3-methylbutanoate is an organic compound with a complex structure that includes an ethoxyimino group, a hydroxy group, and a methyl ester
Properties
CAS No. |
61703-35-3 |
|---|---|
Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl 4-ethoxyimino-2-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C8H15NO4/c1-4-13-9-5-6(2)7(10)8(11)12-3/h5-7,10H,4H2,1-3H3 |
InChI Key |
ATLODRQWBFJZHW-UHFFFAOYSA-N |
Canonical SMILES |
CCON=CC(C)C(C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(ethoxyimino)-2-hydroxy-3-methylbutanoate typically involves multiple steps. One common method is the reaction of 4-(ethoxyimino)-2-hydroxy-3-methylbutanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(ethoxyimino)-2-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethoxyimino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-(ethoxyimino)-2-oxo-3-methylbutanoate.
Reduction: Formation of 4-(ethoxyamino)-2-hydroxy-3-methylbutanoate.
Substitution: Formation of corresponding amides or alcohol derivatives.
Scientific Research Applications
Methyl 4-(ethoxyimino)-2-hydroxy-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(ethoxyimino)-2-hydroxy-3-methylbutanoate involves its interaction with specific molecular targets. The ethoxyimino group can form hydrogen bonds with biological molecules, potentially affecting their function. The hydroxy group can participate in various biochemical reactions, influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(hydroxyimino)-2-hydroxy-3-methylbutanoate
- Ethyl 4-(ethoxyimino)-2-hydroxy-3-methylbutanoate
- Methyl 4-(ethoxyimino)-2-oxo-3-methylbutanoate
Uniqueness
Methyl 4-(ethoxyimino)-2-hydroxy-3-methylbutanoate is unique due to the presence of both an ethoxyimino group and a hydroxy group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
